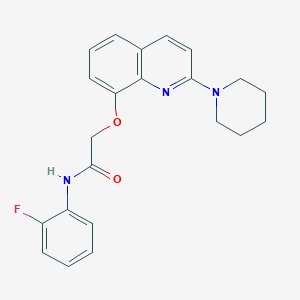

N-(2-氟苯基)-2-((2-(哌啶-1-基)喹啉-8-基)氧基)乙酰胺

货号 B2653543

CAS 编号:

921536-73-4

分子量: 379.435

InChI 键: WRTUMWBNFOXVMP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as FPQ or Fluoro-PQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学研究应用

化学传感应用:

- 使用类似于 N-(2-氟苯基)-2-((2-(哌啶-1-基)喹啉-8-基)氧基)乙酰胺的结构合成了一种化学传感器。这种传感器以喹啉为荧光团,在水溶液中存在 Zn2+ 时表现出显着的荧光增强,并且能够检测活细胞和水样中的 Zn2+ (Park 等人,2015).

分子结构研究:

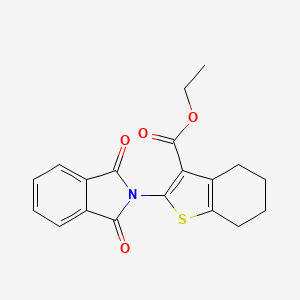

- 研究了两种酰胺类异喹啉衍生物的结构方面,其结构类似于 N-(2-氟苯基)-2-((2-(哌啶-1-基)喹啉-8-基)氧基)乙酰胺。这些化合物形成不同的晶体结构和包合物,表现出独特的荧光发射 (Karmakar 等人,2007).

金属离子的荧光传感:

- 开发了另一种相关化合物,即 Zn2+ 离子的荧光传感器。该传感器对 Zn2+ 表现出高选择性和灵敏性,荧光增强高于其他阳离子,其结构通过 X 射线晶体结构分析得到证实 (Li 等人,2014).

晶体学研究:

- 分析了具有拉伸结构的酰胺衍生物的晶体结构,该结构具有相似的分子布局。本研究提供了对分子取向和晶体结构中相互作用的见解,与对类似化合物(如 N-(2-氟苯基)-2-((2-(哌啶-1-基)喹啉-8-基)氧基)乙酰胺)的理解相关 (Kalita & Baruah,2010).

抗结核活性:

- 研究了与本研究化合物结构相似的美芬喹啉衍生物的抗结核活性。这些研究可以为探索具有潜在医学应用的类似化合物提供基础理解 (Wardell 等人,2011).

合成和抗菌活性研究:

- 探索了新型氟喹诺酮抗菌剂的合成和构效关系。这些研究侧重于喹诺酮衍生物,可以深入了解与 N-(2-氟苯基)-2-((2-(哌啶-1-基)喹啉-8-基)氧基)乙酰胺结构相关的化合物的生物活性 (Chu 等人,1987).

属性

IUPAC Name |

N-(2-fluorophenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c23-17-8-2-3-9-18(17)24-21(27)15-28-19-10-6-7-16-11-12-20(25-22(16)19)26-13-4-1-5-14-26/h2-3,6-12H,1,4-5,13-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTUMWBNFOXVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4F)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2653460.png)

![7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2653469.png)

![5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide](/img/no-structure.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2653476.png)